

# Early-Phase Research on Navafenterol Saccharinate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Navafenterol saccharinate |           |
| Cat. No.:            | B605785                   | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

# **Executive Summary**

**Navafenterol saccharinate** (AZD8871) is a novel, inhaled, long-acting dual-pharmacology bronchodilator currently under investigation for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. As a single molecule that combines potent muscarinic M3 receptor antagonist and β2-adrenergic receptor agonist (MABA) activities, navafenterol offers the potential for enhanced bronchodilation compared to monotherapies by targeting two distinct pathways involved in airway smooth muscle contraction. This technical guide provides an indepth overview of the early-phase research on navafenterol, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and study designs.

## **Mechanism of Action**

Navafenterol functions as a MABA, exerting its therapeutic effect through two distinct signaling pathways in airway smooth muscle cells.





Figure 1: Navafenterol's Dual Signaling Pathway.

As a muscarinic antagonist, navafenterol inhibits the binding of acetylcholine to M3 receptors on airway smooth muscle, preventing Gq protein-mediated signaling that leads to increased intracellular calcium and subsequent bronchoconstriction. Concurrently, as a  $\beta$ 2-adrenergic agonist, it stimulates Gs protein-coupled  $\beta$ 2-adrenergic receptors, leading to increased cyclic adenosine monophosphate (cAMP) levels, activation of Protein Kinase A, and ultimately, smooth muscle relaxation and bronchodilation.

# Preclinical Research In Vitro Receptor Binding and Functional Activity

Navafenterol has demonstrated high affinity and potency at human muscarinic and  $\beta$ 2-adrenergic receptors.[1] In vitro studies have also confirmed its dual functional activity in isolated tissues.[1]



Navafenterol.[1]

| Target Receptor                                               | Parameter | Value | Assay Type                             |
|---------------------------------------------------------------|-----------|-------|----------------------------------------|
| Human Muscarinic M1                                           | pIC50     | 9.9   | Radioligand Binding                    |
| Human Muscarinic M2                                           | pIC50     | 9.9   | Radioligand Binding                    |
| Human Muscarinic M3                                           | pIC50     | 9.5   | Radioligand Binding                    |
| Human Muscarinic M4                                           | pIC50     | 10.4  | Radioligand Binding                    |
| Human Muscarinic M5                                           | pIC50     | 8.8   | Radioligand Binding                    |
| Human β1-<br>Adrenoceptor                                     | pEC50     | 9.0   | Functional Assay                       |
| Human β2-<br>Adrenoceptor                                     | pEC50     | 9.5   | Functional Assay                       |
| Human β3-<br>Adrenoceptor                                     | pEC50     | 8.7   | Functional Assay                       |
| Guinea Pig Trachea<br>(M3)                                    | pIC50     | 8.6   | Functional Assay<br>(EFS)              |
| Guinea Pig Trachea<br>(β2)                                    | pEC50     | 8.8   | Functional Assay<br>(Spontaneous Tone) |
| Table 1: In Vitro Receptor Binding and Functional Activity of |           |       |                                        |

Navafenterol exhibits kinetic selectivity for the M3 receptor over the M2 receptor, with half-lives of 4.97 hours and 0.46 hours, respectively.[1] It is also selective for the  $\beta$ 2-adrenoceptor over the  $\beta$ 1 and  $\beta$ 3 subtypes by 3- and 6-fold, respectively.[1]

# **Experimental Protocols: In Vitro Assays**





Figure 2: Representative Radioligand Binding Assay Workflow.

## Foundational & Exploratory



 Objective: To determine the binding affinity (IC50) of navafenterol for muscarinic and βadrenergic receptor subtypes.

#### Materials:

- $\circ$  Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human M1-M5 or  $\beta$ 1- $\beta$ 3 receptors.
- Radioligands (e.g., [³H]-N-methylscopolamine for muscarinic receptors; [¹2⁵I]-cyanopindolol for β-adrenergic receptors).
- Navafenterol saccharinate.
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4).
- Glass fiber filter plates.
- Scintillation fluid.

#### Procedure:

- Cell membranes are incubated in a 96-well plate with a fixed concentration of the appropriate radioligand and a range of concentrations of navafenterol.
- Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., atropine for muscarinic receptors).
- The incubation is carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
- The reaction is terminated by rapid filtration through glass fiber filter plates using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- The filters are washed multiple times with ice-cold assay buffer to minimize non-specific binding.
- Scintillation fluid is added to the dried filters, and the radioactivity is quantified using a scintillation counter.



 The data are analyzed using non-linear regression to generate competition curves and calculate the IC50 values, which are then converted to pIC50 (-log(IC50)).





### Figure 3: Isolated Guinea Pig Trachea Functional Assay Workflow.

- Objective: To assess the dual functional activity of navafenterol as both a muscarinic antagonist and a β2-agonist in a physiologically relevant tissue.
- Materials:
  - Guinea pig tracheas.
  - Krebs-Henseleit solution.
  - Organ bath system with force transducers.
  - Electrical field stimulation (EFS) electrodes.
  - Contractile agents (e.g., acetylcholine, histamine).
  - Navafenterol saccharinate.
- Procedure:
  - Tracheal rings are prepared and mounted in organ baths containing gassed Krebs-Henseleit solution at 37°C.
  - The tissues are allowed to equilibrate under a resting tension.
  - To assess muscarinic antagonism: Contractions are induced by EFS, which stimulates cholinergic nerves to release acetylcholine. Concentration-response curves to EFS are generated in the absence and presence of increasing concentrations of navafenterol to determine its inhibitory effect (pIC50).
  - To assess β2-agonism: The intrinsic tone of the tracheal smooth muscle is measured, or a submaximal contraction is induced with a spasmogen like histamine. Cumulative concentrations of navafenterol are then added to measure the relaxation response and determine its potency (pEC50).



 Changes in tissue tension are recorded, and concentration-response curves are plotted to calculate potency and efficacy values.

## Clinical Research: Phase I and IIa Studies

Early-phase clinical trials have evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of inhaled navafenterol in healthy volunteers, patients with mild asthma, and patients with moderate-to-severe COPD.

### **Phase I Studies**

A randomized, single-blind, placebo-controlled, single-ascending-dose study (NCT02573155, Part 1) in patients with mild asthma demonstrated that navafenterol was generally well tolerated at doses from 50 to 2100 μg.[2] It exhibited a rapid onset of action (within 5 minutes) and sustained bronchodilation for 24-36 hours at doses ≥200 μg.[2]

Another Phase I study (NCT02573155, Part 2) in patients with moderate-to-severe COPD, which was a randomized, five-way crossover study, showed that single doses of navafenterol (400 µg and 1800 µg) resulted in statistically significant improvements in trough Forced Expiratory Volume in 1 second (FEV1) compared to placebo.[3][4]



| Parameter                                                                                               | Navafenterol<br>400 μg | Navafenterol<br>1800 μg | Indacaterol<br>150 μg | Tiotropium<br>18 μg | Placebo |
|---------------------------------------------------------------------------------------------------------|------------------------|-------------------------|-----------------------|---------------------|---------|
| Change from<br>Baseline in<br>Trough FEV1<br>(L) on Day 2                                               | 0.111                  | 0.210                   | 0.141                 | 0.145               | -       |
| p-value vs<br>Placebo                                                                                   | <0.0001                | <0.0001                 | <0.0001               | <0.0001             | -       |
| LS Mean Difference vs Indacaterol (L)                                                                   | -                      | 0.069<br>(p<0.05)       | -                     | -                   | -       |
| LS Mean<br>Difference vs<br>Tiotropium (L)                                                              | -                      | 0.065<br>(p<0.05)       | -                     | -                   | -       |
| Treatment-<br>Emergent<br>Adverse<br>Events (%)                                                         | 52.9%                  | 22.6%                   | 34.4%                 | 37.5%               | 37.5%   |
| Table 2: Key Pharmacodyn amic and Safety Data from Phase I Study in COPD (NCT025731 55, Part 2).[3] [4] |                        |                         |                       |                     |         |

Pharmacokinetic analysis from Phase I studies revealed that plasma concentrations of navafenterol increased in a dose-proportional manner, peaking approximately 1 hour post-dose, with a terminal elimination half-life ranging from 15.96 to 23.10 hours.[2]



| Dose    | tmax (median, h) | Cmax (pg/mL) | Terminal Half-life (h) |
|---------|------------------|--------------|------------------------|
| 400 μg  | 1.0              | 199.3        | 12.9 - 14.2            |
| 1800 μg | 2.0              | 810.8        | 12.9 - 14.2            |

Table 3:

Pharmacokinetic

Parameters of

Navafenterol in COPD

Patients.[5]

# **Phase IIa Study**

A Phase IIa, randomized, double-blind, three-way crossover study (NCT03645434) compared once-daily navafenterol 600 μg with placebo and an active comparator (umeclidinium/vilanterol, UMEC/VI) over 14 days in patients with moderate-to-severe COPD.[6][7]



| Parameter                                                                                           | Navafenterol 600 μg  | UMEC/VI (62.5/25<br>μg)     | Placebo |
|-----------------------------------------------------------------------------------------------------|----------------------|-----------------------------|---------|
| Change from Baseline<br>in Trough FEV1 (L) on<br>Day 15                                             | 0.202 (vs Placebo)   | -0.046 (vs<br>Navafenterol) | -       |
| p-value                                                                                             | <0.0001 (vs Placebo) | 0.075 (vs<br>Navafenterol)  | -       |
| Change from Baseline<br>in Peak FEV1 (L) on<br>Day 14                                               | 0.388 (vs Placebo)   | 0.326 (vs Placebo)          | -       |
| p-value                                                                                             | <0.0001 (vs Placebo) | <0.0001 (vs Placebo)        | -       |
| LS Mean Difference<br>(Navafenterol vs<br>UMEC/VI) (L)                                              | 0.062 (p=0.0385)     | -                           | -       |
| Treatment-Emergent Adverse Events (%)                                                               | 55.7%                | 55.1%                       | 51.5%   |
| Table 4: Key Efficacy<br>and Safety Data from<br>Phase IIa Study in<br>COPD<br>(NCT03645434).[6][7] |                      |                             |         |

The study concluded that once-daily navafenterol was well-tolerated and demonstrated similar improvements in lung function and COPD-related symptoms compared to the established LAMA/LABA combination.[6][7]

# Experimental Protocol: Phase IIa Clinical Trial (NCT03645434)





Figure 4: Workflow of the Phase IIa Crossover Clinical Trial (NCT03645434).



- Study Design: A multicenter, randomized, double-blind, double-dummy, three-way complete crossover study.[7]
- Patient Population: Men and women aged 40-85 years with a clinical diagnosis of moderateto-severe COPD.
- Treatments:
  - Navafenterol 600 μg, once daily via dry powder inhaler.
  - Umeclidinium/vilanterol (62.5 μg/25 μg), once daily via Ellipta inhaler.
  - Placebo, once daily.
- Study Periods: Each participant received all three treatments over three separate 14-day treatment periods, separated by washout periods of 42 to 49 days.
- Primary Endpoint: Change from baseline in trough FEV1 on Day 15.[7]
- Secondary Endpoints: Included change from baseline in peak FEV1, changes in symptom scores (Breathlessness, Cough and Sputum Scale - BCSS; COPD Assessment Tool - CAT), safety, and pharmacokinetics.[7]
- Statistical Analysis: A mixed model for crossover designs was used to analyze the primary and secondary efficacy endpoints.[8]

## Conclusion

The early-phase research on **navafenterol saccharinate** has established its profile as a potent, long-acting MABA with a rapid onset of action. Preclinical data confirm its dual mechanism of action at the molecular and tissue levels. Phase I and IIa clinical trials have demonstrated its potential for clinically meaningful and sustained bronchodilation in patients with obstructive airways diseases, with a safety and tolerability profile comparable to existing therapies. These promising early-phase results support the continued investigation of navafenterol in larger, longer-term clinical trials to fully establish its efficacy and safety in the management of COPD and asthma.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Navafenterol (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. In vitro muscarinic receptor radioligand-binding assays PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Release of inflammatory mediators from guinea pig trachea by electrical field stimulation: lack of neuronal involvement PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early-Phase Research on Navafenterol Saccharinate: A
  Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b605785#early-phase-research-on-navafenterol-saccharinate]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com